

Application Notes and Protocols: Synthesis of 2-(4-Iodophenyl)oxazole

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Compound of Interest

Compound Name: 2-(4-iodo-phenyl)-oxazole

Cat. No.: B060803

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This document provides a detailed protocol for the synthesis of 2-(4-iodophenyl)oxazole, a valuable building block in medicinal chemistry and materials science. The presence of an oxazole ring, a privileged scaffold in many biologically active compounds, combined with an iodine-substituted phenyl group, makes this compound a versatile intermediate for further functionalization via cross-coupling reactions.^[1]

The primary synthetic route detailed here is the Van Leusen oxazole synthesis, a reliable and high-yielding method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).^{[2][3]}

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(4-iodophenyl)oxazole.

Parameter	Value
Molecular Formula	C ₉ H ₆ INO
Molecular Weight	271.05 g/mol
Starting Materials	4-Iodobenzaldehyde, TosMIC
Typical Yield	80-90%
Purity (Post-Chroma.)	>95%
Appearance	White to off-white solid

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes the synthesis of 2-(4-iodophenyl)oxazole from 4-iodobenzaldehyde and tosylmethyl isocyanide (TosMIC).

Materials and Reagents:

- 4-Iodobenzaldehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate (K₂CO₃), anhydrous
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Heating mantle or oil bath
- Rotary evaporator
- Standard laboratory glassware for workup and purification
- Thin-layer chromatography (TLC) plates and developing chamber

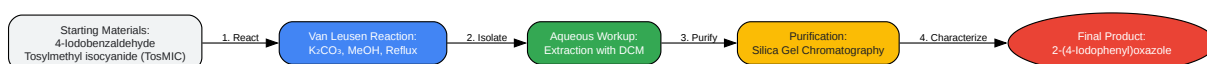
Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv) and anhydrous methanol (10 mL). Stir the mixture until the aldehyde is fully dissolved.
- **Addition of Reagents:** To the stirred solution, add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv) followed by anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
- **Reaction:** Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Remove the methanol under reduced pressure using a rotary evaporator.

- To the resulting residue, add water (15 mL) and extract with dichloromethane (3 x 15 mL).
- Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
 - Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes) to afford 2-(4-iodophenyl)oxazole as a white to off-white solid.
- Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-(4-iodophenyl)oxazole via the Van Leusen reaction.



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Caption: Workflow for the synthesis of 2-(4-Iodophenyl)oxazole.

This protocol provides a comprehensive guide for the synthesis of 2-(4-iodophenyl)oxazole. The resulting product is a key intermediate for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, enabling the development of a diverse range of novel compounds for drug discovery and materials science applications.^{[4][5]}

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